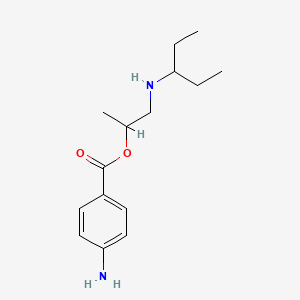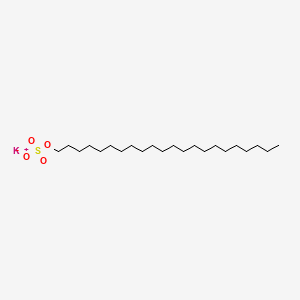
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its complex structure, which includes an alkyl group and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons . It is commonly used as a fragrance ingredient due to its powerful, diffusive, woody amber note with vetiver and smoky tobacco nuances .
Vorbereitungsmethoden
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is synthesized from the corresponding trimethylcyclododecatriene by acetylation with acetic anhydride in the presence of boron trifluoride etherate . This method is efficient and allows for the production of the compound on an industrial scale .
Analyse Chemischer Reaktionen
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclic ketones and their reactivity.
Biology: The compound’s fragrance properties make it useful in olfactory research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of its fragrance and possible effects on mood and cognition.
Wirkmechanismus
The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is unique due to its specific structure and fragrance profile. Similar compounds include:
Methyl 2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone: Shares a similar structure but may have different olfactory properties.
Cyclododecane derivatives: These compounds have similar cyclic structures but vary in their functional groups and fragrance characteristics.
Eigenschaften
CAS-Nummer |
28371-99-5 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3 |
InChI-Schlüssel |
QWAUHUKNKGMBBD-UHFFFAOYSA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C |
Kanonische SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



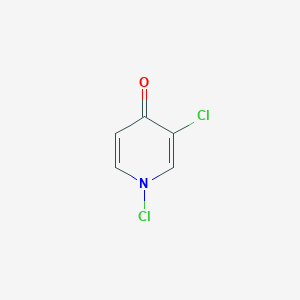
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
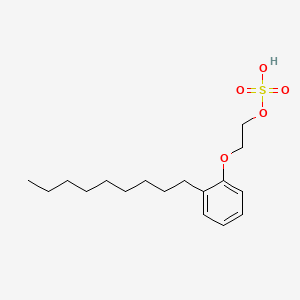

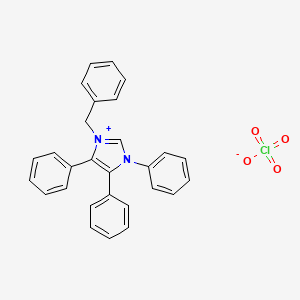
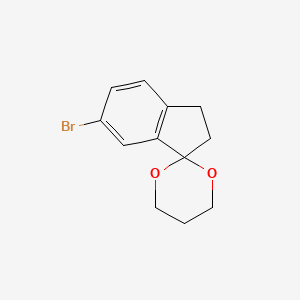
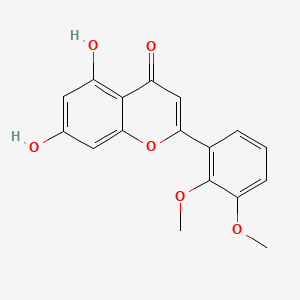
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
